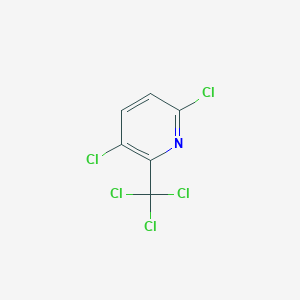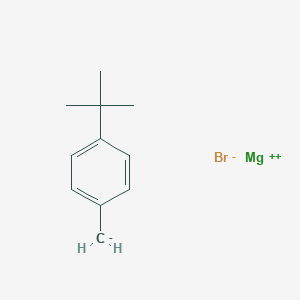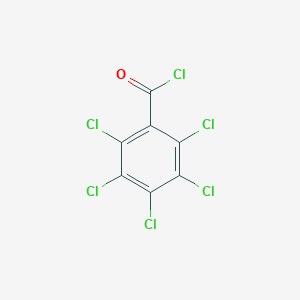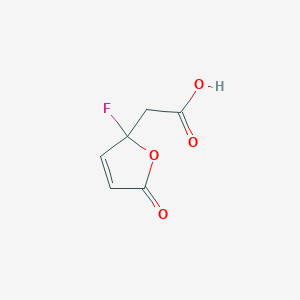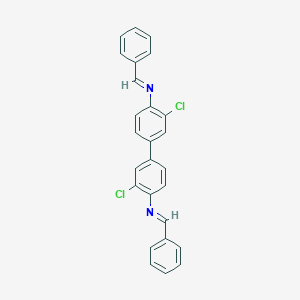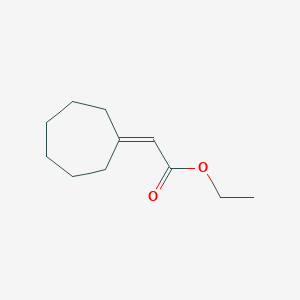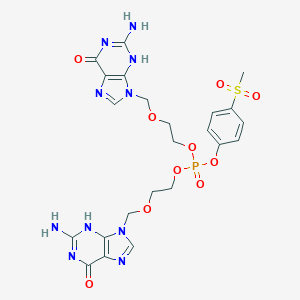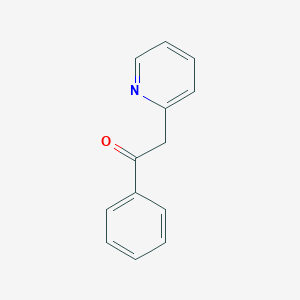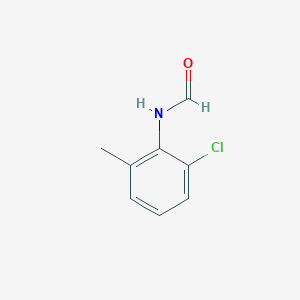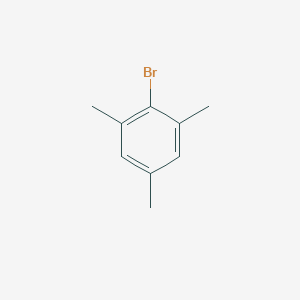
2-Bromomesitileno
Descripción general
Descripción
2-Bromomesitylene (2-BM) is an aromatic compound containing a bromine atom in the 2-position of a mesitylene ring. It is a colorless, volatile liquid with a pleasant odor, and it is soluble in many organic solvents. 2-BM is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other compounds, and it has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Formación de Enlace Carbono-Carbono
El 2-Bromomesitileno se puede utilizar como reactivo para la formación de enlaces carbono-carbono . Este proceso es crucial en la química orgánica, ya que permite la construcción de moléculas orgánicas complejas a partir de otras más simples. El átomo de bromo en el this compound puede actuar como un grupo saliente, facilitando la formación de nuevos enlaces carbono-carbono.
Escisión de Enlace Carbono-Carbono
Además de formar enlaces carbono-carbono, el this compound también se puede utilizar en reacciones que involucran la escisión de enlaces carbono-carbono . Esto es particularmente útil en la síntesis de ciertos tipos de compuestos orgánicos donde se requiere la ruptura de enlaces carbono-carbono.
Síntesis de Aromáticos
El this compound es un intermedio de síntesis útil en la producción de aromáticos . Los aromáticos son una clase de compuestos que contienen un anillo plano de átomos con electrones π deslocalizados, y se utilizan ampliamente en la producción de colorantes, detergentes y productos farmacéuticos.
Producción de Derivados de Boro
El this compound se puede utilizar en la síntesis de derivados de boro . Estos compuestos tienen una amplia gama de aplicaciones, desde la ciencia de los materiales hasta la medicina. Por ejemplo, los compuestos que contienen boro se utilizan en la producción de vidrio borosilicato, retardantes de llama y ciertos tipos de medicamentos.
Producción de Catalizadores
El this compound sirve como intermedio en la producción de ciertos tipos de catalizadores . Por ejemplo, se puede utilizar para preparar hidruro de [4- [bis (2,4,6-trimetilfenil)fosfino]-2,3,5,6-tetrafluorofenil]hidrobis (2,3,4,5,6-pentafluorofenil)borato, que es un borato de fosfonio frustrado que se utiliza para la hidrogenación catalítica sin metales de iminas .
Hidrogenación Catalítica Sin Metales de Iminas
Como se mencionó anteriormente, un compuesto derivado del this compound se puede utilizar para la hidrogenación catalítica sin metales de iminas . Esta es una aplicación significativa, ya que proporciona una alternativa más ecológica y potencialmente menos costosa a los catalizadores tradicionales basados en metales.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromomesitylene, also known as 2-Bromo-1,3,5-trimethylbenzene , is primarily used as a reactant in carbon-carbon bond formation and cleavage reactions . The primary targets of 2-Bromomesitylene are therefore the carbon atoms in organic compounds involved in these reactions.
Mode of Action
The mode of action of 2-Bromomesitylene involves its interaction with carbon atoms in organic compounds. The bromine atom in 2-Bromomesitylene is highly reactive and can form a bond with carbon atoms, leading to the formation or cleavage of carbon-carbon bonds .
Biochemical Pathways
It is known that 2-bromomesitylene is used in carbon-carbon bond formation and cleavage reactions , which are fundamental processes in organic chemistry and biochemistry.
Pharmacokinetics
Given its use as a reactant in chemical reactions, it is likely that its bioavailability is influenced by factors such as its concentration, the presence of other reactants, and the conditions of the reaction .
Result of Action
The result of 2-Bromomesitylene’s action is the formation or cleavage of carbon-carbon bonds in organic compounds . This can lead to the synthesis of new compounds or the breakdown of existing ones, depending on the specific reaction.
Propiedades
IUPAC Name |
2-bromo-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLQRYOJOSPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060363 | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-83-0 | |
| Record name | Mesityl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-bromo-1,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromomesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99GJ54YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions involving 2-bromomesitylene are discussed in the research papers?
A1: The research papers highlight the use of 2-bromomesitylene in palladium-catalyzed cyanation reactions [] and as a starting material in the total synthesis of cybrodins, a class of natural products [].
- Palladium-catalyzed cyanation: [] describes how 2-bromomesitylene reacts with organic nitriles in the presence of a palladium catalyst and zinc metal powder. This reaction leads to the formation of 2,4,6-trimethylbenzonitrile, showcasing a novel carbon-carbon bond formation. Interestingly, the reaction also yielded dibenzyl ketone and 2,4,6-tribenzyl-5-phenylpyrimidine as byproducts, providing insight into the mechanistic pathway.
- Total Synthesis of Cybrodins: [] utilizes 2-bromomesitylene as a starting point for the synthesis of various cybrodins, including cybrodol, isocybrodol, cybrodal, cybrodic acid, and trisnorcybrodolide. The synthetic route involves a series of chemical transformations, including oxidation, aryllithiation, and esterification reactions.
Q2: Why is 2-bromomesitylene particularly suitable for these reactions?
A2: The reactivity of 2-bromomesitylene stems from the presence of bromine, a good leaving group, and the steric influence of the three methyl groups on the benzene ring.
- Palladium-catalyzed reactions: The bromine atom in 2-bromomesitylene allows for oxidative addition with palladium catalysts, a crucial step in many palladium-catalyzed cross-coupling reactions like the cyanation described []. The ortho-disubstituted nature of 2-bromomesitylene, with two methyl groups adjacent to the bromine, likely contributes to its reactivity in this specific reaction as highlighted in the paper.
- Cybrodin synthesis: The methyl groups in 2-bromomesitylene provide a steric handle for further functionalization. For instance, in the synthesis of cybrodins, one of the methyl groups is selectively oxidized to allow for the introduction of the β-hydroxyethyl chain [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



